

Experimental protocol for Ivabradine application in isolated cardiomyocytes

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Compound of Interest

Compound Name: Ivabradine, (+/-)-

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Application Notes and Protocols for Ivabradine in Isolated Cardiomyocytes

These comprehensive application notes provide detailed protocols for the use of Ivabradine in experimental studies involving isolated cardiomyocytes. This document is intended for researchers, scientists, and professionals in the field of drug development.

1. Introduction to Ivabradine

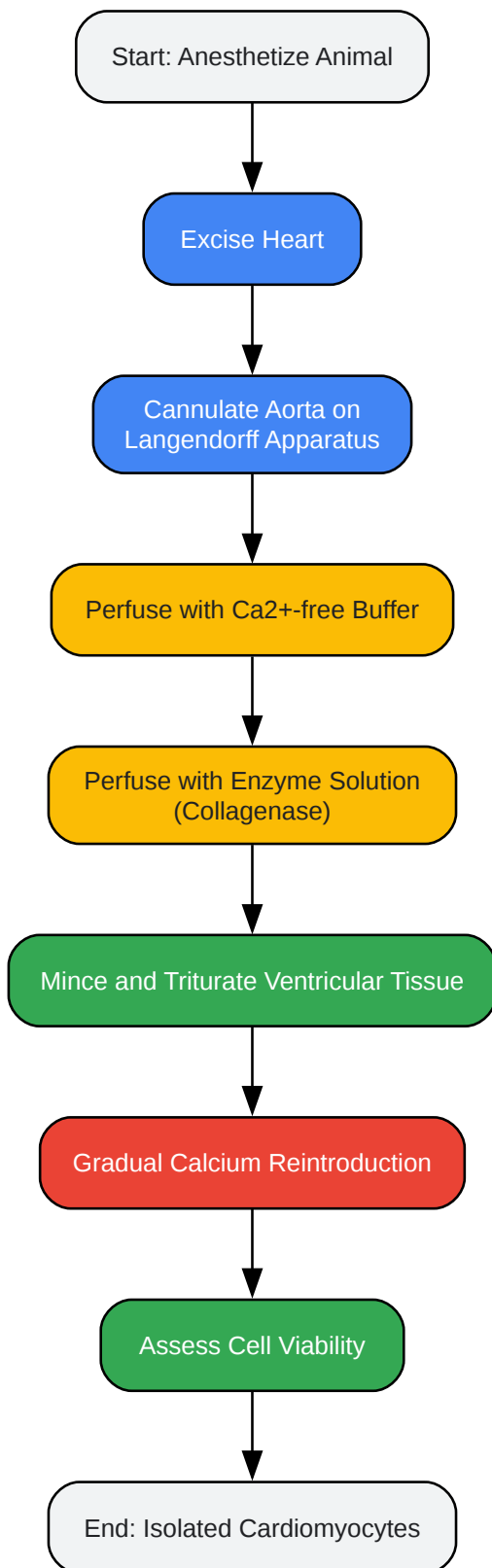
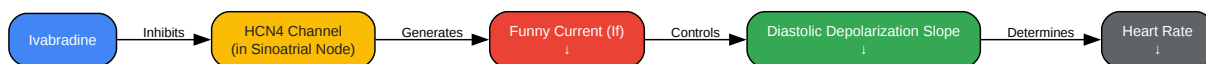
Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the pacemaker "funny" current (If) in the sinoatrial node.[1] This current is primarily conducted through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being the main target in the heart.[2][3] By blocking these channels, Ivabradine reduces the slope of diastolic depolarization, thereby slowing the heart rate without significantly affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[4] Its use in isolated cardiomyocytes allows for the direct investigation of its electrophysiological and cellular effects, independent of systemic influences.

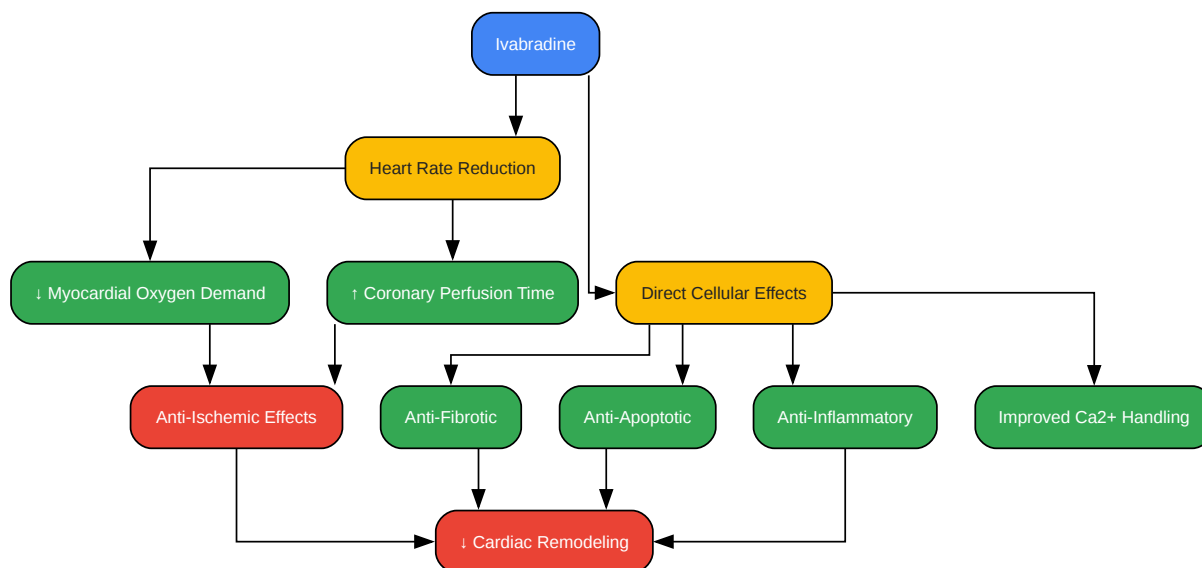
2. Mechanism of Action

Ivabradine's primary mechanism of action is the selective blockade of HCN channels.[5] It exhibits a use-dependent block, meaning its efficacy increases with the frequency of channel opening.[1] Studies have shown that Ivabradine acts as an "open-channel" blocker for human

HCN4 channels, while it behaves as a "closed-channel" blocker for mouse HCN1 channels.[\[1\]](#)
[\[6\]](#) At higher concentrations, Ivabradine may also affect other cardiac ion channels, including Kv11.1 (hERG) and Nav1.5.[\[3\]](#)[\[5\]](#)[\[7\]](#)

Signaling Pathway of Ivabradine's Primary Action





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